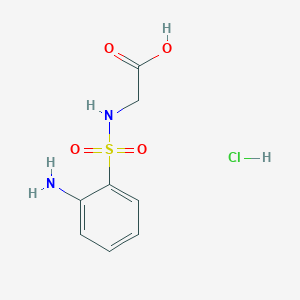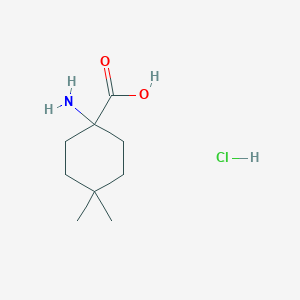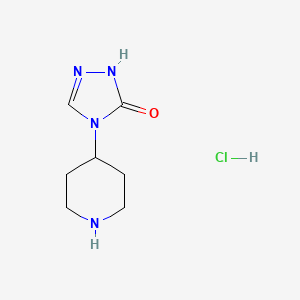
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
Vue d'ensemble
Description
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as SA-2, is a chemical compound with the CAS Number: 1803611-32-6 . It has a molecular weight of 266.71 and diverse application prospects in various fields of research and industry, including material science, biochemistry, and pharmaceutical development.
Molecular Structure Analysis
The IUPAC name of this compound is ( (2-aminophenyl)sulfonyl)glycine hydrochloride . The InChI code is 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7 (6)15 (13,14)10-5-8 (11)12;/h1-4,10H,5,9H2, (H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Antitumor Activity
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has shown potential in antitumor applications. One study highlights the preparation of a compound derived from chlorambucil and sulfadiazine derivative, exhibiting high antitumor activity with a significant therapeutic index (Huang, Yang, Lin, & Huang, 2001). Additionally, the compound's synthesis involves a Schiff's base as a protective group for the aromatic amine, which can be completely removed by UV light irradiation. This compound's high therapeutic index suggests its efficacy in treating tumors with lower toxicity compared to traditional treatments.
Hydrogen Bond Studies
Research on hydrogen bonds in related compounds has been conducted. For instance, a study explored substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from derivatives of 2-amino-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetic acid. These compounds were characterized through various spectroscopic methods, and the molecular structure of some compounds was determined via X-ray crystallography. The study provided insights into the intramolecular hydrogen-bonding behavior of these compounds (Romero & Margarita, 2008).
Synthesis of Related Compounds
Several studies have focused on the synthesis of various compounds utilizing 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride or related sulfonamides. One example is the synthesis of 3-alkyl-3-(alkylamino)indolin-2-ones, which involved the base-mediated C-arylation of 2-nitrobenzenesulfonamides (Giménez-Navarro, Volná, & Krchňák, 2015). Another study highlighted the use of sulfonamide derivatives to create potent antitumor agents, indicating the versatility of sulfonamides in synthesizing various biologically active compounds (Huang, Lin, & Huang, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMCDIAHYGVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)






![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)


![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)